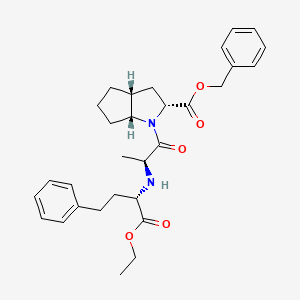
rac-Benzyl (2R,3aR,6aR)-Ramipril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Benzyl (2R,3aR,6aR)-Ramipril is a racemic mixture of the compound Ramipril, which is an angiotensin-converting enzyme (ACE) inhibitor. This compound is commonly used in the treatment of hypertension and congestive heart failure. It works by relaxing blood vessels, making it easier for the heart to pump blood.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-Benzyl (2R,3aR,6aR)-Ramipril involves several steps:
Starting Material: The synthesis begins with the preparation of the key intermediate, which is often a bicyclic lactam.
Formation of the Ramipril Core: The intermediate undergoes a series of reactions, including hydrolysis, esterification, and cyclization, to form the core structure of Ramipril.
Racemization: The final step involves the racemization of the compound to obtain the racemic mixture.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Catalysts: The use of specific catalysts to enhance reaction rates and yields.
Purification: Advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
rac-Benzyl (2R,3aR,6aR)-Ramipril undergoes several types of chemical reactions:
Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Substitution: Nucleophilic substitution reactions can occur at various positions in the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products
Hydrolysis: Carboxylic acids and alcohols.
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-Benzyl (2R,3aR,6aR)-Ramipril has several scientific research applications:
Chemistry: Used as a model compound in studies of ACE inhibitors and their mechanisms.
Biology: Studied for its effects on blood pressure regulation and cardiovascular health.
Medicine: Investigated for its potential in treating conditions such as hypertension, heart failure, and diabetic nephropathy.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
rac-Benzyl (2R,3aR,6aR)-Ramipril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, the compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway.
Comparison with Similar Compounds
Similar Compounds
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A non-racemic ACE inhibitor with a longer duration of action.
Perindopril: Known for its high potency and long-lasting effects.
Uniqueness
rac-Benzyl (2R,3aR,6aR)-Ramipril is unique due to its specific stereochemistry and the presence of a benzyl group, which can influence its pharmacokinetic and pharmacodynamic properties. The racemic mixture allows for the study of both enantiomers and their individual effects.
Properties
Molecular Formula |
C30H38N2O5 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
benzyl (2R,3aR,6aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24+,25-,26+,27+/m0/s1 |
InChI Key |
RENMFAJWBVYHGL-ITAPOITPSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]2C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


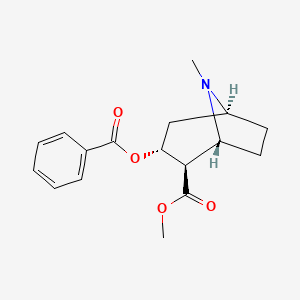
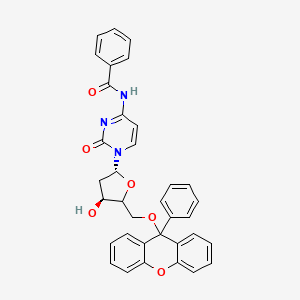



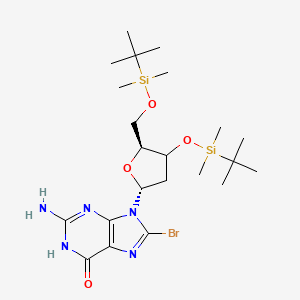





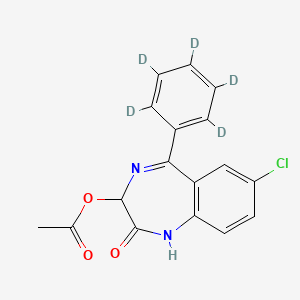
![(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)

